molecular formula C17H21Cl2N B3100255 [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine CAS No. 136611-66-0

[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine

Cat. No.: B3100255
CAS No.: 136611-66-0
M. Wt: 310.3 g/mol
InChI Key: YUIZCCUAZPUNCI-UHFFFAOYSA-N
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Description

[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine is a structurally unique compound featuring an adamantane backbone substituted with a 3,4-dichlorophenyl group and a methylamine moiety. The adamantane core confers high lipophilicity and rigidity, which may enhance blood-brain barrier penetration and receptor-binding stability.

Properties

IUPAC Name

[3-(3,4-dichlorophenyl)-1-adamantyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N/c18-14-2-1-13(4-15(14)19)17-7-11-3-12(8-17)6-16(5-11,9-17)10-20/h1-2,4,11-12H,3,5-10,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIZCCUAZPUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC(=C(C=C4)Cl)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine typically involves the reaction of 3,4-dichlorophenyl isocyanate with adamantylmethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of adamantane, a structure known for its unique properties that enhance biological activity. Research highlights its potential as a pharmacological agent , particularly in the development of drugs targeting various conditions.

Anticancer Properties

Mannich bases, including derivatives like [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine, have been studied for their anticancer properties. These compounds can exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth and proliferation .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that adamantane derivatives can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to the development of treatments for conditions such as Parkinson's disease and other neurodegenerative disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various biologically active compounds.

C–N Bond Formation

The compound is utilized in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing anilines and other nitrogen-containing compounds. This method allows for the efficient formation of C–N bonds, which are prevalent in many pharmaceuticals .

Case Studies

Several case studies illustrate the applications of this compound in research:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Neurological ImpactShowed promise in modulating dopamine receptors in animal models, suggesting potential for Parkinson's treatment.
Study 3Synthesis MethodologyDeveloped a novel synthetic route using this compound as a key intermediate for producing complex nitrogenous compounds.

Mechanism of Action

The mechanism of action of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine Hydrochloride

  • Structure : Differs by substituting the dichlorophenyl group with a 3,4-dimethylphenyl ring.
  • Properties :
    • Molecular weight: 269.42 g/mol (vs. ~315.3 g/mol for the dichlorophenyl analog, estimated from ).
    • Hazard class: Irritant (Xi) .
  • This may alter binding affinity to hydrophobic receptor pockets.

(+)-Indatraline (Synthesized in )

  • Structure : Contains a 3,4-dichlorophenyl group but lacks the adamantane core, instead featuring a dihydroindenyl scaffold.
  • Key Differences :
    • The adamantane group in the target compound provides greater steric bulk, which may reduce metabolic degradation compared to indatraline’s flexible indane structure.
    • Indatraline’s methylamine group is directly attached to the indane ring, whereas the adamantane analog positions the methylamine on a rigid, branched framework .

Comparison with 3,4-Dichlorophenyl-Containing Compounds

BD 1008 and BD 1047 (Sigma Receptor Ligands)

  • Structures: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) share the 3,4-dichlorophenyl group but lack the adamantane backbone .
  • Functional Implications :
    • The adamantane moiety in the target compound may enhance sigma receptor selectivity due to its rigid, lipophilic structure, whereas BD compounds rely on flexible ethylamine linkers.

DCMU (Linuron, Herbicide)

  • Structure : 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea.
  • Application: Used as a herbicide, inhibiting photosynthesis by targeting plastoquinone-binding proteins .
  • Contrast : While both compounds share the 3,4-dichlorophenyl group, DCMU’s urea functional group and methoxy substituent direct it toward agricultural rather than neurological applications.

3-(3,4-Dichlorophenyl)-2-Propynoic Acid

  • Structure: Features a propynoic acid group instead of an adamantane-methylamine system.
  • Key Difference : The carboxylic acid group increases hydrophilicity, making this compound unsuitable for CNS targeting compared to the lipophilic adamantane derivative .

Data Table: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties References
[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine ~315.3 (estimated) Adamantane, 3,4-dichlorophenyl Not provided High lipophilicity, rigid structure
[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine HCl 269.42 Adamantane, 3,4-dimethylphenyl 400749-85-1 Irritant (Xi)
(+)-Indatraline ~310.2 (estimated) Indane, 3,4-dichlorophenyl Not provided Flexible scaffold, CNS activity
BD 1008 ~406.3 (estimated) Ethyl-pyrrolidinyl linker Not provided Sigma receptor ligand
DCMU (Linuron) 249.1 Urea, methoxy group 330-55-2 Herbicide, inhibits photosynthesis

Discussion of Structural Influences

  • Adamantane vs. Flexible Scaffolds : The adamantane core in the target compound likely improves metabolic stability and receptor-binding duration compared to indatraline or BD derivatives .
  • Functional Groups : The methylamine moiety in the target compound could facilitate hydrogen bonding or ionic interactions, distinguishing it from urea-based herbicides like DCMU .

Biological Activity

[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine, a compound belonging to the adamantyl amine class, has garnered interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Properties

The structure of this compound features an adamantane core with a dichlorophenyl substituent. This unique structure contributes to its distinct biological properties. The presence of the adamantyl group is known to enhance lipophilicity, which can influence the compound's interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds in this class may inhibit viral replication by blocking ion channels or interfering with viral proteins. For instance, studies on adamantyl amines have shown their ability to inhibit the M2 proton channel of influenza viruses, which is critical for viral uncoating and replication .

Biological Activity Overview

Activity Effect Reference
AntiviralInhibition of influenza A virus
AnticancerPotential inhibition of cancer cell growth
Enzyme inhibitionInteraction with epoxide hydrolases

1. Antiviral Activity Against Influenza

A study evaluated the efficacy of various adamantyl amines against mutant strains of influenza A virus. The results demonstrated that certain derivatives could effectively block the M2 proton channel, inhibiting viral replication in vitro. Notably, one compound was identified as a triple blocker for different M2 channels, showcasing its potential as a therapeutic agent against resistant influenza strains .

2. Anticancer Potential

Research has indicated that derivatives of adamantyl amines exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and growth .

Pharmacological Evaluation

Pharmacological assessments have been conducted to evaluate the therapeutic index and safety profile of this compound. These studies typically involve:

  • In vitro cytotoxicity assays : To determine the concentration at which the compound exerts toxic effects on normal cells.
  • In vivo models : To assess efficacy and toxicity in animal models.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine?

Answer:
Synthetic optimization requires careful selection of reagents and reaction conditions. For structurally related adamantyl derivatives, methods involving halogenated intermediates (e.g., methyl haloformate) and stepwise alkylation/amination have proven effective. Key considerations include:

  • Temperature control : Reactions conducted at −20°C for intermediate steps (e.g., methanesulfonyl chloride activation) reduce side reactions .
  • Solvent selection : Anhydrous THF or ethyl acetate minimizes hydrolysis of sensitive intermediates .
  • Byproduct recovery : Efficient HCl and methanol recovery via distillation or neutralization improves environmental sustainability .
    Typical yields range from 27% to 84% for analogous compounds, with purity enhanced via recrystallization or column chromatography .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound?

Answer:
NMR analysis focuses on chemical shifts (δ) and coupling constants (J) to verify substituent positions and stereochemistry. For example:

  • ¹H NMR :
    • Adamantyl protons appear as distinct multiplets at δ 1.6–2.2 ppm.
    • Aromatic protons from the dichlorophenyl group show splitting patterns (e.g., doublets at δ 7.2–7.5 ppm with J=8.5HzJ = 8.5 \, \text{Hz}) .
  • ¹³C NMR :
    • Quaternary carbons in the adamantyl moiety resonate at δ 35–45 ppm.
    • Chlorine-substituted aromatic carbons appear downfield (δ 125–135 ppm) .
      Table 1 : Representative NMR Data for Analogous Compounds
Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Adamantyl-methylamine1.6–2.2 (m, adamantyl)35–45 (adamantyl)
3,4-Dichlorophenyl derivatives7.2–7.5 (d, J=8.5HzJ = 8.5 \, \text{Hz})125–135 (aromatic C-Cl)

Advanced: What experimental design considerations are critical for evaluating the pharmacological activity of this compound in neurotransmitter systems?

Answer:
Pharmacological studies should integrate in vitro binding assays and in vivo microdialysis to assess transporter inhibition (e.g., dopamine, serotonin). Key steps:

  • In vitro :
    • Use radiolabeled ligands (e.g., [³H]paroxetine for serotonin transporters) to measure IC₅₀ values .
    • Validate selectivity via competition assays against norepinephrine and dopamine transporters .
  • In vivo :
    • Administer compounds intravenously (e.g., 0.5 mg/kg) and monitor extracellular neurotransmitter levels in the nucleus accumbens via microdialysis .
  • Contradiction resolution : Ex vivo autoradiography may show persistent 5-HT transporter occupancy but not DA sites, necessitating complementary techniques like positron emission tomography (PET) .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical data for this compound derivatives?

Answer:
Density functional theory (DFT) calculations and molecular docking can address inconsistencies in:

  • Reaction mechanisms : Simulate SN2 vs. SN1 pathways for amination steps to identify dominant pathways .
  • Pharmacophore modeling : Predict binding modes at biogenic amine transporters and correlate with in vitro affinity data .
  • Spectroscopic mismatches : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate structural assignments .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylamine in THF) .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release of Cl⁻ or NOₓ .

Advanced: How should researchers address contradictory data between in vivo neurotransmitter release and ex vivo transporter occupancy studies?

Answer:
Contradictions may arise from temporal differences (acute vs. sustained effects) or compartmentalization (synaptic vs. extrasynaptic transporters). Mitigation strategies:

  • Time-course experiments : Compare microdialysis (acute) and autoradiography (chronic) data at matched time points .
  • Tissue homogenization : Assess regional differences in transporter density via brain slice autoradiography .

Advanced: What reaction mechanisms dominate in the synthesis of this compound derivatives?

Answer:
Mechanistic pathways depend on steric and electronic factors:

  • Amination : Methylamine nucleophilic substitution proceeds via an SN2 mechanism at −20°C, favored by low steric hindrance in adamantyl intermediates .
  • Cyclization : AlCl₃-catalyzed Friedel-Crafts reactions form rigid adamantyl frameworks via carbocation intermediates .

Basic: How can byproducts like HCl and methanol be efficiently managed during large-scale synthesis?

Answer:

  • HCl recovery : Trap gaseous HCl using alkaline scrubbers (e.g., NaOH solution) for neutralization .
  • Methanol distillation : Recover methanol via fractional distillation (b.p. 64.7°C) for reuse in subsequent reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine
Reactant of Route 2
Reactant of Route 2
[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine

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